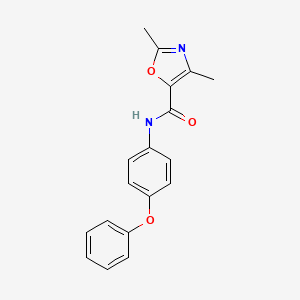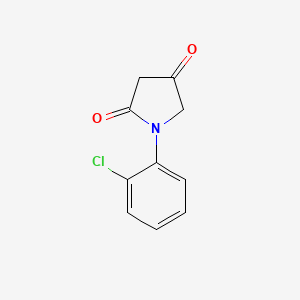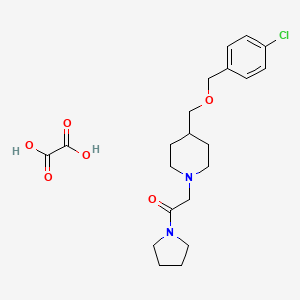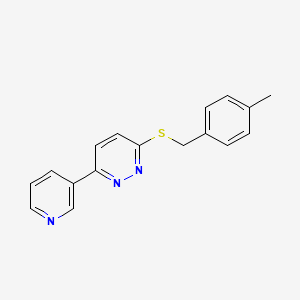![molecular formula C18H20ClN3O2 B2777519 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2379976-23-3](/img/structure/B2777519.png)
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone, also known as CP-544326, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as piperidine derivatives, which have been shown to have a wide range of pharmacological activities.
Mechanism of Action
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it blocks the reuptake of these neurotransmitters, which results in an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant effects of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant effects, it has also been shown to have anxiolytic (anti-anxiety) and analgesic (pain-relieving) effects. It has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is that it has a unique mechanism of action that sets it apart from other antidepressant drugs. This makes it a promising candidate for the treatment of depression and other related disorders. However, one of the limitations of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is that it has not yet been approved for clinical use, which means that further research is needed to evaluate its safety and efficacy.
Future Directions
There are several future directions for research on 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone. One area of interest is its potential use in the treatment of other disorders, such as anxiety disorders, chronic pain, and cognitive disorders. Another area of interest is the development of new and more efficient synthesis methods for 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone, which could make it more accessible for research purposes. Finally, further studies are needed to evaluate the safety and efficacy of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone in clinical trials, which could pave the way for its approval as a new antidepressant drug.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone involves a multi-step process that starts with the reaction between 4-chlorobenzyl chloride and piperidine. This reaction yields 4-chlorobenzylpiperidine, which is then reacted with pyrimidine-2-ylmethanol to produce the intermediate compound 4-(pyrimidin-2-yloxymethyl)piperidine. Finally, this intermediate is reacted with ethyl chloroacetate to produce 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an antidepressant. Studies have shown that 2-(4-Chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has a unique mechanism of action that allows it to enhance the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a critical role in regulating mood.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-4-2-14(3-5-16)12-17(23)22-10-6-15(7-11-22)13-24-18-20-8-1-9-21-18/h1-5,8-9,15H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBBGQPUFLCQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777439.png)
![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-[(5-methylthiophen-2-yl)formamido]acetamide](/img/structure/B2777447.png)
![4-[4-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]piperazine-1-carbonyl]-N,N-bis(prop-2-enyl)benzenesulfonamide](/img/structure/B2777449.png)
![Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2777451.png)


![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)
![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)